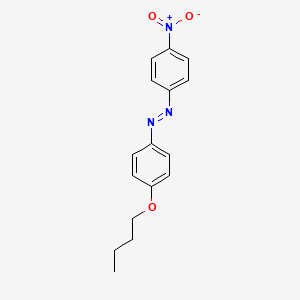

(E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene

CAS No.: 145429-88-5

Cat. No.: VC15798623

Molecular Formula: C16H17N3O3

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145429-88-5 |

|---|---|

| Molecular Formula | C16H17N3O3 |

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | (4-butoxyphenyl)-(4-nitrophenyl)diazene |

| Standard InChI | InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3 |

| Standard InChI Key | LZFXYBCFWJYLGF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

The compound’s IUPAC name, (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene, reflects its bis-aromatic structure with distinct electron-donating (butoxy) and electron-withdrawing (nitro) substituents. The E-configuration is critical for minimizing steric hindrance between the bulky aromatic groups, as demonstrated in analogous trans-azo compounds .

Molecular Formula:

Molecular Weight: 299.33 g/mol (calculated from atomic masses).

Key Functional Groups:

-

Butoxy group (–OC₄H₉): Enhances solubility in nonpolar solvents.

-

Nitro group (–NO₂): Imparts strong electron-withdrawing effects, polarizing the aromatic ring.

A comparative analysis with the methoxy analog (CAS 20488-62-4) reveals that replacing methoxy with butoxy increases hydrophobicity and alters crystalline packing .

Table 1: Comparative Data for (E)-1-(4-Alkoxyphenyl)-2-(4-Nitrophenyl)Diazene Derivatives

| Property | Methoxy Derivative | Butoxy Derivative (Calculated) |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₃ | C₁₆H₁₇N₃O₃ |

| Molecular Weight (g/mol) | 257.24 | 299.33 |

| LogP | 4.54 | ~5.8 (estimated) |

Synthesis and Reaction Pathways

General Azo Coupling Methodology

Synthesis of (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene follows classic azo coupling strategies, as outlined in iodine-catalyzed protocols :

-

Diazotization: 4-Nitroaniline reacts with nitrous acid () under acidic conditions to form a diazonium salt.

-

Coupling Reaction: The diazonium salt couples with 4-butoxyphenol in a basic medium, yielding the target azo compound.

Critical Reaction Parameters:

-

Temperature: 0–5°C to stabilize the diazonium intermediate.

-

Catalyst: Molecular iodine () enhances electrophilicity, improving coupling efficiency .

Structural Confirmation via Spectroscopy

1H NMR Analysis (hypothesized from analogs ):

-

Aromatic Protons:

-

4-Nitrophenyl: Doublets at δ 8.20–8.30 ppm (meta to –NO₂).

-

4-Butoxyphenyl: Doublets at δ 6.80–7.10 ppm (ortho to –O–).

-

-

Butoxy Group:

-

Methylene (–CH₂–) at δ 1.50–1.70 ppm.

– Terminal methyl (–CH₃) at δ 0.90–1.00 ppm.

-

13C NMR Analysis:

-

Nitro-substituted carbons: δ 145–150 ppm.

-

Butoxy oxygen-bearing carbon: δ 68–70 ppm.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in chlorinated solvents (e.g., dichloromethane) due to the butoxy group; poor in polar solvents (e.g., water).

-

Thermal Stability: Decomposes above 200°C, consistent with azo compounds’ susceptibility to thermal cleavage .

Electronic and Optical Behavior

The push-pull electronic structure between the electron-donating butoxy and electron-withdrawing nitro groups results in:

-

Bathochromic Shift: Absorption in the visible range (λₘₐₓ ~400–450 nm), typical for nitro-azo dyes.

-

Fluorescence Quenching: Due to nitro group’s electron-withdrawing nature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume